Cas no 15936-09-1 (1,8-Naphthyridin-2(1H)-one)
1,8-Naphthyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 1,8-Naphthyridin-2(1H)-one
- 1,8-NAPHTHYRIDIN-2(8H)-ONE
- 1H-1,8-naphthyridin-2-one
- 8H-1,8-NAPHTHYRIDIN-2-ONE
- 1,8-naphthridone-2
- 1,8-naphthrydine-2-one
- 1,8-naphthyridin-2-one
- 2-Hydroxy-1,8-naphthyridine
- naphthyridone
- 1,2-dihydro-1,8-naphthyridin-2-one
- 1,8-naphthyridin-2-ol
- 1,8-NAPHTHYRIDINE-2(1H)-ONE
- pyridino[2,3-b]pyridin-2-ol
- hydroxynaphthyridine
- NSC172919
- Pyrido(6,5,b)-pyrido-2-one
- 1,8-naphthyridine-2-(1H)-one
- SBB081927
- [1,8]Naphthyridin-2(1H)-one #
- STL305037
- 8013AA
- EN300-1223497
- AKOS005135733
- DTXSID90305955
- MFCD16987788
- W-205844
- SY241058
- F2147-3459
- CS-0052753
- FT-0684926
- 15936-09-1
- PB26329
- Z3235031491
- SCHEMBL126973
- AKOS016008670
- A810026
- AKOS006285751
- P11962
- MFCD08234743
- NSC-172919
- AS-51130
- AC-907/25004772
- 2-hydroxy-1,8-naphtyridine
-
- MDL: MFCD08234743
- Inchi: 1S/C8H6N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-5H,(H,9,10,11)
- InChI Key: ZFRUGZMCGCYBRC-UHFFFAOYSA-N
- SMILES: O=C1C=CC2=CC=CN=C2N1
Computed Properties
- Exact Mass: 146.04800
- Monoisotopic Mass: 146.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42
- XLogP3: 0.6
Experimental Properties
- Density: 1.267
- Boiling Point: 391.8°C at 760 mmHg
- Flash Point: 190.8°C
- Refractive Index: 1.602
- PSA: 45.75000
- LogP: 0.92310
1,8-Naphthyridin-2(1H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD55198)
1,8-Naphthyridin-2(1H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,8-Naphthyridin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219007772-250mg |
1,8-Naphthyridin-2(1H)-one |
15936-09-1 | 95% | 250mg |
195.70 USD | 2021-06-15 | |
| Alichem | A219007772-1g |
1,8-Naphthyridin-2(1H)-one |
15936-09-1 | 95% | 1g |
513.00 USD | 2021-06-15 | |
| Alichem | A219007772-5g |
1,8-Naphthyridin-2(1H)-one |
15936-09-1 | 95% | 5g |
1,425.00 USD | 2021-06-15 | |
| abcr | AB458462-1 g |
1,8-Naphthyridin-2(1H)-one |
15936-09-1 | 1g |
€833.50 | 2023-06-15 | ||
| ChemScence | CS-0052753-100mg |
1,8-Naphthyridin-2(1H)-one |
15936-09-1 | 99.99% | 100mg |
$135.0 | 2022-04-27 | |
| ChemScence | CS-0052753-250mg |
1,8-Naphthyridin-2(1H)-one |
15936-09-1 | 99.99% | 250mg |
$230.0 | 2022-04-27 | |
| ChemScence | CS-0052753-1g |
1,8-Naphthyridin-2(1H)-one |
15936-09-1 | 99.99% | 1g |
$465.0 | 2022-04-27 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10328-5g |
1,8-naphthyridin-2(1H)-one |
15936-09-1 | 95% | 5g |
$1050 | 2023-09-07 | |
| Chemenu | CM107200-1g |
1,2-dihydro-1,8-naphthyridin-2-one |
15936-09-1 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM107200-5g |
1,2-dihydro-1,8-naphthyridin-2-one |
15936-09-1 | 97% | 5g |
$*** | 2023-03-30 |
1,8-Naphthyridin-2(1H)-one Suppliers
1,8-Naphthyridin-2(1H)-one Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on 1,8-Naphthyridin-2(1H)-one
Recent Advances in the Study of 1,8-Naphthyridin-2(1H)-one (CAS: 15936-09-1) in Chemical Biology and Pharmaceutical Research
The compound 1,8-Naphthyridin-2(1H)-one (CAS: 15936-09-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its molecular mechanisms, synthetic pathways, and emerging applications in drug development.
Recent studies have highlighted the role of 1,8-Naphthyridin-2(1H)-one as a key scaffold in the design of novel kinase inhibitors. Its unique structural features, including a fused bicyclic system and a lactam moiety, enable it to interact with various biological targets, particularly those involved in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.
In addition to its kinase inhibitory activity, 1,8-Naphthyridin-2(1H)-one has shown promise as an antimicrobial agent. A recent in vitro study revealed its potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in DNA replication makes it a compelling candidate for further development as an antibiotic.
The synthetic chemistry of 1,8-Naphthyridin-2(1H)-one has also seen notable advancements. Researchers have developed more efficient and scalable synthetic routes, such as palladium-catalyzed cross-coupling reactions, to produce derivatives with enhanced pharmacological profiles. These innovations have facilitated the exploration of structure-activity relationships (SARs), enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Despite these promising developments, challenges remain in the clinical translation of 1,8-Naphthyridin-2(1H)-one-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. Nevertheless, the compound's broad-spectrum biological activity and synthetic tractability position it as a valuable tool for drug discovery and a potential lead compound for future therapeutics.
In conclusion, the ongoing research on 1,8-Naphthyridin-2(1H)-one (CAS: 15936-09-1) underscores its potential as a multifunctional pharmacophore in chemical biology and pharmaceutical sciences. Continued exploration of its mechanisms of action, synthetic modifications, and therapeutic applications will likely yield significant contributions to the development of novel drugs for treating complex diseases.
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